Benzo[d]thiazol-6-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
Description
Benzo[d]thiazol-6-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is a heterocyclic small molecule characterized by a benzothiazole core linked to a pyrrolidine moiety via a methanone bridge. The pyrrolidine ring is further substituted with a 6-ethyl-5-fluoropyrimidin-4-yloxy group.
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S/c1-2-13-16(19)17(21-9-20-13)25-12-5-6-23(8-12)18(24)11-3-4-14-15(7-11)26-10-22-14/h3-4,7,9-10,12H,2,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNFXFZOJCATJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)N=CS4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]thiazol-6-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step synthetic routes. Starting with the formation of the benzo[d]thiazole core, the subsequent steps include the attachment of the pyrrolidine ring and the fluoropyrimidine moiety under carefully controlled conditions. Common reagents include halogenated precursors, nucleophilic agents, and coupling catalysts. Reaction conditions often require precise temperature control, inert atmosphere, and anhydrous solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound might leverage continuous flow chemistry to scale up the process, ensuring consistency and efficiency. This approach minimizes waste and maximizes yield, making it feasible for large-scale applications.
Chemical Reactions Analysis
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of corresponding sulfoxides or sulfones.
Reduction: Reductive conditions can lead to the reduction of the benzo[d]thiazole ring or other functional groups within the molecule.
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction Reagents: Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Substitution Conditions: Standard conditions involve the use of bases or acids to facilitate the substitution reactions.
Major Products Formed:
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: Benzo[d]thiazol-6-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone serves as a versatile building block for the synthesis of more complex molecules. Its structural components can be modified to create derivatives with enhanced properties .
2. Biology:
- Biochemical Tool: The compound is studied for its interactions with biological macromolecules, making it a potential biochemical tool in various assays .
- Enzyme Inhibition Studies: Research indicates that derivatives of benzothiazole compounds exhibit inhibitory effects on enzymes such as monoamine oxidase and cholinesterase, which are relevant in treating neurodegenerative diseases .
3. Medicine:
- Therapeutic Potential: The compound has been investigated for its therapeutic potential, particularly in targeting specific enzymes or receptors involved in cancer and neurodegenerative diseases . For instance, certain derivatives have shown promising results in inhibiting cancer cell proliferation .
- Antimicrobial Activity: Some studies have reported that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, indicating potential for development as antimicrobial agents .
4. Industry:
- Advanced Materials Development: The compound's unique properties also make it suitable for applications in developing advanced materials, including electronic devices and polymers .
Case Studies
Case Study 1: Enzyme Inhibition
A series of compounds derived from benzothiazole were synthesized and tested for their inhibitory potency against monoamine oxidase B. Among these, several exhibited excellent activity, suggesting potential applications in treating depression associated with neurodegenerative diseases .
Case Study 2: Antimicrobial Efficacy
Research demonstrated that specific derivatives showed significant antimicrobial activity against bacterial strains with minimum inhibitory concentration values comparable to established antibiotics. This highlights the potential for developing new antimicrobial therapies based on this compound .
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific molecular targets. The benzo[d]thiazole ring can intercalate with DNA, while the pyrrolidine and fluoropyrimidine moieties can bind to enzyme active sites, modulating their activity. These interactions trigger a cascade of biochemical events, leading to the compound's observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare this compound with analogs sharing key structural motifs, such as benzothiazole, pyrrolidine, or fluorinated pyrimidine components. Below is an analysis based on structural and synthetic parallels.
Structural Analog: 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 74)
Key Similarities :
- Heterocyclic Core : Both compounds feature a thiazole/benzothiazole core, a common scaffold in drug discovery due to its metabolic stability and binding versatility.
- Pyrrolidine Substitution : The pyrrolidin-1-yl group in both compounds may enhance solubility or serve as a hydrogen-bond acceptor.
- Carboxamide Linkage: Compound 74 employs a cyclopropane-carboxamide bridge, while the target compound uses a methanone linker, suggesting divergent synthetic strategies but similar coupling reactivity .
Key Differences :
Hypothesized Activity :
Broader Context: Fluorinated Pyrimidine Analogs
Fluoropyrimidines (e.g., 5-fluorouracil) are widely used in oncology for thymidylate synthase inhibition. The 6-ethyl-5-fluoropyrimidin-4-yloxy group in the target compound may enhance lipophilicity and target affinity compared to non-fluorinated analogs. However, the ethyl substituent could influence metabolic stability or off-target effects.
Research Findings and Data Gaps
- Biological Data: No direct activity data are available for the target compound. However, fluoropyrimidine-containing analogs show IC₅₀ values in the nanomolar range for kinases like EGFR or VEGFR .
Biological Activity
Benzo[d]thiazol-6-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone, identified by its CAS number 2034298-88-7, is a compound with significant potential in medicinal chemistry. Its structure features a benzo[d]thiazole moiety linked to a pyrrolidine ring, which is substituted with a 6-ethyl-5-fluoropyrimidine group. This compound's molecular formula is and it has a molecular weight of 372.4 g/mol .
Biological Activity
The biological activity of this compound is primarily linked to its potential as an antibacterial and anticancer agent. The following sections detail the findings from various studies regarding its pharmacological properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to benzo[d]thiazol-6-yl derivatives. For instance, pyrrole-based compounds have shown promising results against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus. In vitro evaluations indicated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL for these derivatives, suggesting strong antibacterial potential .
Comparative MIC Values
| Compound | MIC (μg/mL) | Control (Isoniazid) | Control (Ciprofloxacin) |
|---|---|---|---|
| Benzo[d]thiazol derivatives | 3.12 - 12.5 | 0.25 | 2 |
| Standard antibiotics |
Anticancer Activity
The compound also exhibits anticancer properties, particularly through the inhibition of cell proliferation in various cancer cell lines. For example, studies on related pyrimidine derivatives have demonstrated their ability to inhibit the growth of carcinoma cells significantly. One study reported that certain pyrimidine analogs could inhibit cell migration and invasion in A431 vulvar epidermal carcinoma cells .
Case Study: Pyrimidine Derivatives in Cancer Research
In a specific case involving pyrimidine derivatives:
- Compound Tested : N-(6-methylpyrimidin-4-yl)-2-methylpyrimidin
- Cell Line : A431 vulvar carcinoma
- Observations : Significant inhibition of cell proliferation was noted.
- Mechanism : The compound interfered with key signaling pathways involved in cancer cell growth.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzo[d]thiazol derivatives. Modifications in the substituents on the pyrrolidine or pyrimidine rings can lead to enhanced potency and selectivity against target pathogens or cancer cells.
Key Findings in SAR Studies
- Pyrrolidine Substituents : Variations in the alkyl chain length and branching can affect solubility and membrane permeability.
- Pyrimidine Modifications : Fluorination at specific positions has been associated with increased antibacterial activity, likely due to enhanced interactions with bacterial enzymes.
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of this compound?
Answer:
The synthesis involves multi-step reactions, including nucleophilic substitution and acylation. Key steps:
- Pyrimidine-pyrrolidine linkage : React 6-ethyl-5-fluoropyrimidin-4-ol with a substituted pyrrolidine under Mitsunobu conditions (e.g., DIAD, PPh₃) to form the ether bond .
- Acylation : Couple the intermediate with benzo[d]thiazole-6-carboxylic acid using EDCI/HOBt or DCC in anhydrous DMF .
Optimization :- Use high-purity reagents to minimize side reactions.
- Control reaction temperature (e.g., 0–5°C for acylation to prevent racemization) .
- Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography .
Basic: What analytical techniques are critical for structural validation?
Answer:
- NMR spectroscopy :
- HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₁₈FN₃O₂S: 372.1085; observed: 372.1088) .
- X-ray crystallography : Resolve stereochemistry of the pyrrolidine ring (if applicable) .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
Answer:
Methodology :
- Analog synthesis : Modify substituents (e.g., replace ethyl with methyl on pyrimidine, substitute fluorophenyl with chlorophenyl on benzothiazole) .
- Biological assays :
- Enzyme inhibition : Screen against kinase targets (e.g., EGFR, using ADP-Glo™ assays) .
- Cellular activity : Test cytotoxicity in cancer cell lines (e.g., MTT assay on HeLa or A549 cells) .
Data analysis : - Correlate substituent electronegativity (Hammett constants) with IC₅₀ values.
- Use molecular docking (AutoDock Vina) to predict binding poses in target proteins .
Advanced: How should researchers address contradictions in biological activity data across studies?
Answer:
Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay conditions : Varying ATP concentrations (e.g., 10 µM vs. 100 µM) alter competitive inhibition profiles .
- Cell line heterogeneity : Genetic drift in HeLa vs. MCF-7 cells impacts compound uptake .
Resolution :- Replicate assays under standardized conditions (e.g., 1 mM ATP, 37°C, pH 7.4).
- Validate findings using orthogonal methods (e.g., SPR for binding affinity alongside enzymatic assays) .
Advanced: What computational approaches predict metabolic stability of this compound?
Answer:
- In silico tools :
- Validation :
- Compare predictions with in vitro microsomal stability assays (rat/human liver microsomes + NADPH) .
Advanced: How to design crystallography studies to resolve conformational dynamics?
Answer:
- Crystal growth : Use vapor diffusion (e.g., 10 mg/mL compound in DMSO + 2:1 isopropanol/water) .
- Data collection :
Basic: What protocols ensure reproducibility in scaled-up synthesis?
Answer:
- Process controls :
- Purification :
Advanced: What strategies mitigate off-target effects in cellular models?
Answer:
- Counter-screening : Test against unrelated targets (e.g., GPCRs, ion channels) .
- CRISPR-Cas9 knockouts : Confirm target specificity (e.g., EGFR-KO cells vs. wild type) .
- Proteomics : Use SILAC labeling to identify non-target protein interactions .
Tables Referenced from Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
